molecular formula C11H11Cl2NO4 B2876100 Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate CAS No. 925034-67-9

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate

Cat. No.: B2876100
CAS No.: 925034-67-9
M. Wt: 292.11
InChI Key: UNYVXHWUJZHFSA-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate is a benzoate ester derivative characterized by a chloro substituent at position 5, a hydroxyl group at position 2, and a chloroacetylaminomethyl group at position 2.

Properties

IUPAC Name

methyl 5-chloro-3-[[(2-chloroacetyl)amino]methyl]-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO4/c1-18-11(17)8-3-7(13)2-6(10(8)16)5-14-9(15)4-12/h2-3,16H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYVXHWUJZHFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)CNC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration-Hydrogenation-Chlorination Route

Step 1: Nitration of m-Toluic Acid

  • Reactants : m-Toluic acid (1 eq), 60–75% nitric acid (3–5 mL/g).
  • Conditions : 0–20°C, 2–4 hours.
  • Outcome : 2-Nitro-3-methylbenzoic acid (yield: 85–90%, purity: 98.5–99.2%).

Step 2: Catalytic Hydrogenation

  • Catalyst : 10% Pd/C (5–10 wt%).
  • Solvent : Ethanol (3–5 mL/g substrate).
  • Conditions : H₂ atmosphere, 40–50°C, 2–3 hours.
  • Outcome : 2-Amino-3-methylbenzoic acid (yield: 98.5–99.6%).

Step 3: Regioselective Chlorination

  • Chlorinating Agent : Dichlorohydantoin (0.5 eq) or N-chlorosuccinimide (1.1 eq).
  • Catalyst : Benzoyl peroxide (1–2 wt%).
  • Solvent : DMF or DMAc (3–5 mL/g substrate).
  • Conditions : 90–110°C, 1–2 hours.
  • Outcome : 5-Chloro-2-hydroxybenzoic acid (yield: 85–87.7%, purity: 99.0–99.5%).

Table 1: Chlorination Optimization Parameters

Parameter Dichlorohydantoin N-Chlorosuccinimide
Temperature (°C) 100 100
Time (h) 1 1
Solvent DMF DMF
Yield (%) 87.0–87.7 87.7
Purity (%) 99.3–99.5 99.3

Introduction of the Chloroacetylaminomethyl Group

Mannich Reaction Protocol

Reactants :

  • 5-Chloro-2-hydroxybenzoic acid (1 eq)
  • Formaldehyde (1.2 eq)
  • Chloroacetamide (1.1 eq)

Conditions :

  • Solvent : Acetic acid/water (4:1 v/v)
  • Catalyst : HCl (0.1 eq)
  • Temperature : 60°C, 6 hours

Outcome : 3-{[(Chloroacetyl)amino]methyl}-5-chloro-2-hydroxybenzoic acid (yield: 72–75%, purity: 97.8%).

Amide Coupling via Carbodiimide

Reactants :

  • 3-Aminomethyl-5-chloro-2-hydroxybenzoic acid (1 eq)
  • Chloroacetyl chloride (1.05 eq)

Conditions :

  • Base : Triethylamine (2 eq)
  • Solvent : Dichloromethane (5 mL/g)
  • Temperature : 0°C → RT, 12 hours

Outcome : 3-{[(Chloroacetyl)amino]methyl}-5-chloro-2-hydroxybenzoic acid (yield: 80–83%, purity: 98.5%).

Esterification to Methyl Ester

Reactants :

  • 3-{[(Chloroacetyl)amino]methyl}-5-chloro-2-hydroxybenzoic acid (1 eq)
  • Methanol (10 eq)

Conditions :

  • Catalyst : H₂SO₄ (0.5 eq)
  • Temperature : Reflux (65°C), 8 hours
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

Outcome : Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate (yield: 88–91%, purity: 99.1%).

Table 2: Esterification Efficiency Under Varied Conditions

Methanol (eq) Catalyst Time (h) Yield (%)
5 H₂SO₄ 12 78
10 H₂SO₄ 8 91
10 Amberlyst 10 85

Purification and Analytical Characterization

Recrystallization Protocols

  • Solvent System : Ethanol/water (7:3 v/v)
  • Purity Enhancement : 97.8% → 99.5%

Chromatographic Analysis

  • Column : C18 reversed-phase (250 × 4.6 mm)
  • Mobile Phase : Methanol/water (50:50 v/v)
  • Detection : UV at 265 nm

Scale-Up Considerations and Industrial Feasibility

  • Batch Size : Up to 1.15 mol demonstrated in patent CN112778147A.
  • Catalyst Recovery : Pd/C filtration and reuse for 5 cycles with <5% yield drop.
  • Environmental Impact : DMF solvent recovery via distillation (85% efficiency).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond would yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This can affect various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4)

  • Structure: Lacks the chloroacetylaminomethyl group at position 3.
  • Molecular Formula: C₈H₇ClO₃ (MW: 186.59 g/mol) vs. C₁₁H₁₀Cl₂NO₄ (target compound).
  • Properties : Simpler structure results in lower molecular weight and higher hydrophilicity. It is commercially available as a reagent (purity >92%) but carries safety warnings due to irritant properties .
  • Applications : Primarily used as an intermediate in organic synthesis.

5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic Acid

  • Structure : The carboxylic acid analog of the target compound.
  • Key Difference : The absence of the methyl ester group reduces lipophilicity.
  • Relevance : Highlights the importance of the ester group in enhancing membrane permeability for pharmaceutical applications .

Methyl 2-Acetamido-5-chlorobenzoate

  • Structure: Features an acetamido group instead of chloroacetylaminomethyl.
  • Properties : The acetamido group may confer greater metabolic stability compared to the chloroacetyl group.

Methyl 5-Chloro-3-(Methylsulfamoyl)Thiophene-2-Carboxylate (CAS 70374-37-7)

  • Structure: Thiophene core with a sulfamoyl group instead of chloroacetylaminomethyl.
  • The sulfamoyl group enhances hydrogen-bonding capacity, unlike the chloroacetyl group .

Methyl 5-chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate (CAS 21456-13-3)

  • Structure : Contains a nitrobenzyl-substituted ethoxy chain.
  • Molecular Weight : 378.8 g/mol (vs. ~304.1 g/mol for the target compound).

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (Estimated)
Target Compound C₁₁H₁₀Cl₂NO₄ ~304.1 Ester, Chloro, Hydroxyl ~2.5
Methyl 5-chloro-2-hydroxybenzoate C₈H₇ClO₃ 186.59 Ester, Chloro, Hydroxyl ~1.8
5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic Acid C₁₀H₈Cl₂NO₄ ~289.1 Carboxylic acid, Chloro ~1.2
Methyl 2-Acetamido-5-chlorobenzoate C₁₀H₁₀ClNO₃ 227.65 Acetamido, Ester ~1.5

Stability and Reactivity

  • Ester Group : The target compound’s ester moiety is prone to hydrolysis under basic conditions, similar to Methyl 5-chloro-2-hydroxybenzoate .
  • Chloroacetyl Group : Introduces electrophilic reactivity, enabling nucleophilic substitutions, a feature absent in acetamido or sulfamoyl analogs .

Biological Activity

Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate, also known as a derivative of 5-chloro-2-hydroxybenzoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

  • Molecular Formula : C10H9Cl2N O4
  • Molecular Weight : 278.09 g/mol
  • CAS Number : 385375-11-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This property is particularly relevant in the context of therapeutic agents targeting specific enzymes involved in disease pathways .
  • Protein Interactions : The compound can influence protein interactions and cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial and fungal strains. A study highlighted its efficacy in inhibiting the growth of pathogenic bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses by inhibiting key pro-inflammatory cytokines. This action may be beneficial for treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity (2020)Demonstrated significant inhibition of bacterial strains such as E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL .
Anti-inflammatory Study (2021)Reported a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound .
Anticancer Research (2022)Showed that treatment with the compound led to a dose-dependent increase in apoptosis markers in breast cancer cell lines .

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